N-Pelargonoyldopamine
Description
N-Pelargonoyldopamine is a dopamine derivative in which the primary amine of dopamine is conjugated with pelargonic acid (nonanoic acid, C9:0). The synthesis of N-acyl dopamines typically involves enzymatic or chemical conjugation of dopamine with fatty acids, as demonstrated in studies of related compounds .
Properties
CAS No. |
105955-08-6 |
|---|---|
Molecular Formula |
C17H27NO3 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-[2-(3,4-dihydroxyphenyl)ethyl]nonanamide |
InChI |
InChI=1S/C17H27NO3/c1-2-3-4-5-6-7-8-17(21)18-12-11-14-9-10-15(19)16(20)13-14/h9-10,13,19-20H,2-8,11-12H2,1H3,(H,18,21) |
InChI Key |
KTWNQIGDYSOLGD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O |
Canonical SMILES |
CCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar N-Acyl Dopamines
Structural and Physicochemical Properties
The key structural variation among N-acyl dopamines lies in the fatty acid chain length and saturation (Table 1). These differences influence solubility, bioavailability, and receptor affinity:
| Compound Name | Acyl Chain (Length/Saturation) | Molecular Formula | Molecular Weight (Da) | Solubility (Predicted) |
|---|---|---|---|---|
| N-Pelargonoyldopamine | Nonanoyl (C9:0) | C₁₇H₂₅NO₃ | 291.19* | Moderate hydrophilicity |
| N-Arachidonoyldopamine | Arachidonoyl (C20:4, ω-6) | C₂₈H₃₉NO₃ | 437.29 | Highly lipophilic |
| N-Oleoyldopamine | Oleoyl (C18:1, ω-9) | C₂₆H₄₁NO₃ | 415.31 | Lipophilic |
| N-Palmitoyldopamine | Palmitoyl (C16:0) | C₂₄H₃₉NO₃ | 389.29 | Lipophilic |
| N-Linoleoyldopamine | Linoleoyl (C18:2, ω-6) | C₂₆H₃₉NO₃ | 413.29 | Lipophilic |
*Molecular weight calculated from ’s mass spectrometry data (subtracting sodium adduct adjustment).
Key Observations :
- Shorter acyl chains (e.g., pelargonoyl) increase water solubility compared to longer chains (e.g., arachidonoyl) .
- Unsaturated chains (e.g., oleoyl, linoleoyl) enhance membrane fluidity and receptor binding kinetics .
N-Arachidonoyldopamine (NADA):
- Activity : Potent TRPV1 agonist (EC₅₀ = 35 nM) and moderate CB1 agonist .
- Role : Neuroprotection, pain modulation, and anti-inflammatory effects in vivo .
N-Oleoyldopamine:
- Activity : TRPV1 agonist with lower potency than NADA (EC₅₀ = 1.2 µM) and weak CB1 affinity .
- Role : Hypothesized to regulate thermogenesis and lipid metabolism .
N-Palmitoyldopamine:
- Activity : Minimal TRPV1/CB1 activity; may act via alternative pathways (e.g., PPAR-γ) .
- Role: Limited data, but structural studies confirm stability in plasma .
This compound (Inferred) :
- Predicted Activity: Likely low TRPV1/CB1 affinity due to short saturated chain. Potential metabolic stability advantages over longer-chain analogs.
- Research Gap: No direct activity data exists; studies on chain-length dependencies suggest reduced receptor engagement with C9–C12 acyl groups .
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